2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXURQCSMWCSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the WDR5 Antagonist Series
identifies WDR5-0102 as part of a series of WDR5 binders, including WDR5-0101 and WDR5-0103 .
Key Differences :
- Chlorine Substitution : The 2-chloro group in WDR5-0102 enhances hydrophobic interactions with WDR5’s binding pocket compared to WDR5-0101 .
- Nitro Group : The 5-nitro substituent in WDR5-0102 and WDR5-0101 is critical for π-stacking with WDR5’s aromatic residues.
- Methylpiperazine : The 4-methylpiperazine group improves solubility and pharmacokinetics in all three compounds.
Benzamide Derivatives with Piperazine Moieties
, and 13 highlight benzamide derivatives with piperazine modifications but divergent biological targets:
Structural Insights :
- Ponatinib shares the benzamide core but incorporates bulkier heterocycles (imidazopyridazine) for kinase inhibition, unlike WDR5-0102’s compact nitro-chloro design .
- 7o replaces the nitro group with a dichlorophenyl ring, redirecting activity toward dopamine receptors .
Anticancer Benzamide Analogues
, and 19 describe benzamides with anticancer activity but distinct substituents:
Activity Trends :
- Electron-Withdrawing Groups : WDR5-0102’s nitro and chloro groups enhance binding to WDR5 compared to Aurora B inhibitors, which rely on trifluoromethyl groups for hydrophobic interactions .
- Heterocyclic Additions : Benzoxazole and imidazole substituents (e.g., 352650-68-1) broaden activity but reduce specificity .
WDR5-0102 in Epigenetic Studies
- Mechanism : Disrupts MLL-WDR5 interactions, inhibiting histone H3K4 methylation and oncogenic gene expression in leukemia .
- Advantages : Superior to WDR5-0101/0103 due to chlorine-enhanced binding .
Pharmacokinetic Considerations
- 4-Methylpiperazine : Improves solubility and blood-brain barrier penetration in neurological agents (e.g., 7o ), but WDR5-0102’s nitro group may limit CNS uptake.
Biological Activity
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative with potential therapeutic applications. Its structure includes a piperazine ring, which is known for its biological significance in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O, with a molecular weight of 343.82 g/mol. The compound features a chloro group, a benzamide moiety, and a piperazine substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O |
| Molecular Weight | 343.82 g/mol |
| IUPAC Name | This compound |
The compound's biological activity is hypothesized to stem from its interaction with various cellular targets, including receptors and enzymes involved in signaling pathways. Key mechanisms include :
- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions such as inflammation and pain perception.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Analgesic Properties : The compound could also demonstrate analgesic effects, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.
Study 1: Anticancer Activity
A study on benzamide derivatives highlighted the anticancer potential of similar compounds. The derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition. The results indicated that modifications in the piperazine structure could enhance anticancer activity .
Study 2: In Vitro Studies
In vitro assays have shown that compounds with similar structures can effectively inhibit certain kinases involved in cancer progression. For instance, derivatives targeting BCR-ABL kinases exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects .
Q & A
Q. How can the synthetic route for 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide be designed and optimized?
Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline precursor. Key steps include:
- Intermediate Preparation : Start with 2-chlorobenzoic acid activation to its acid chloride (e.g., using thionyl chloride).
- Piperazine Introduction : React 2-aminophenol with 1-methylpiperazine under nucleophilic aromatic substitution conditions. For example, heating in DMF with a base like K₂CO₃ facilitates substitution at the ortho position .
- Amide Coupling : Use EDC/HOBt or similar coupling agents to conjugate the benzoyl chloride with the substituted aniline intermediate.
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves yield and purity .
Optimization Strategies : Adjust reaction time, temperature, and stoichiometry of the piperazine precursor to minimize byproducts.
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperazine substitution and amide bond formation. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylpiperazine methyl groups (δ 2.3–2.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions. For example, the dihedral angle between benzamide and piperazine-substituted phenyl rings typically ranges 40–50°, affecting molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁ClN₃O: 342.1342).
Q. How can the compound’s dopamine receptor subtype selectivity be evaluated in vitro?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-spiperone for D₂/D₃ receptors) in transfected HEK-293 cells. Measure IC₅₀ values and calculate Ki using the Cheng-Prusoff equation .
- Functional Assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET-based) differentiate agonist/antagonist behavior.
- Structural Insights : Compare selectivity profiles to analogs with modified piperazine substituents. For example, bulkier groups at the 4-position of piperazine enhance D₃ selectivity .
Advanced Research Questions
Q. How should contradictory data on target affinity across studies be resolved?
Methodological Answer:
- Experimental Variability : Assess differences in cell lines (e.g., CHO vs. HEK-293), membrane preparation methods, or ligand batch purity. For instance, residual DMSO (>0.1%) in bioassays may artifactually reduce apparent potency .
- Orthogonal Validation : Confirm binding data with orthogonal techniques (e.g., SPR for kinetic analysis vs. radioligand equilibrium assays).
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀ ± SEM). A 2024 study reported a pIC₅₀ of 7.2 ± 0.3 for D₃ receptors, aligning with structural analogs .
Q. What strategies improve metabolic stability without compromising target engagement?
Methodological Answer:
- Fluorination : Introduce electron-withdrawing groups (e.g., CF₃) at metabolically labile sites. A 2021 study showed trifluoromethylation increases microsomal half-life from 15 to 45 minutes .
- Piperazine Modification : Replace N-methyl with cyclopropyl or spirocyclic groups to block CYP450 oxidation.
- Prodrug Design : Mask the amide as an ester or carbamate to enhance bioavailability.
Q. How can multi-target effects (e.g., kinase inhibition) be systematically investigated?
Methodological Answer:
- Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to screen against 400+ kinases at 1 µM. A 2025 study identified off-target inhibition of JAK2 (IC₅₀ = 320 nM) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets.
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cells (e.g., K562 leukemia) maps signaling cascades affected beyond primary targets.
Q. What analytical methods resolve discrepancies in solubility and formulation stability?
Methodological Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400). Reported aqueous solubility is <10 µg/mL, necessitating nanoformulation .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways. LC-MS/MS detects hydrolyzed amide or piperazine N-oxide products.
- Stabilization : Lyophilization with trehalose or HP-β-CD improves shelf life >24 months at 4°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
